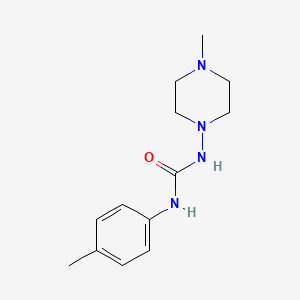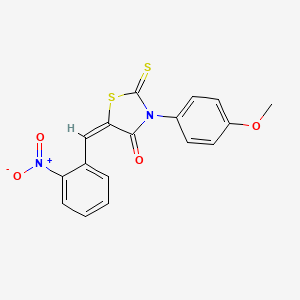![molecular formula C17H19F2N3O B4985692 (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as DF-MP, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine exerts its therapeutic effects by binding to specific receptors in the body, including the sigma-1 receptor and the serotonin transporter. By binding to these receptors, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can modulate various cellular processes, including cell growth, cytokine production, and neurotransmitter release.
Biochemical and Physiological Effects:
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to have various biochemical and physiological effects in the body. In cancer cells, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can induce apoptosis by activating the caspase cascade, which is responsible for programmed cell death. In inflammation, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce the production of cytokines, which are responsible for the inflammatory response. In neurological disorders, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can improve cognitive function by modulating neurotransmitter release and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has shown promising results in various scientific research applications, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, research should focus on developing more efficient synthesis methods for (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine and improving its solubility and bioavailability. Finally, future research should explore the potential of (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine as a drug candidate for various diseases.
Synthesis Methods
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is synthesized through a multistep process that involves the reaction of 3,4-difluorobenzaldehyde with 2-(4-morpholinyl)-3-pyridinylmethanamine in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine.
Scientific Research Applications
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurological disorders. In cancer research, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce inflammation by inhibiting the production of cytokines, which are responsible for the inflammatory response. In neurological disorder research, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-4-3-13(10-16(15)19)11-20-12-14-2-1-5-21-17(14)22-6-8-23-9-7-22/h1-5,10,20H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAWWQKYRJCYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)



![3-ethyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985698.png)
![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)
![methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4985708.png)